[(Z)-4-(1,3-Dioxoisoindol-2-yl)but-2-enyl] acetate
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Description
[(Z)-4-(1,3-Dioxoisoindol-2-yl)but-2-enyl] acetate is a chemical compound with the molecular formula C14H13NO4 and a molecular weight of 259.26 . It is also known as (2Z)-4- (1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)but-2-en-1-yl acetate .
Molecular Structure Analysis
The InChI code for this compound is 1S/C14H13NO4/c1-10 (16)19-9-5-4-8-15-13 (17)11-6-2-3-7-12 (11)14 (15)18/h2-7H,8-9H2,1H3/b5-4- . This indicates the specific arrangement of atoms in the molecule.Physical And Chemical Properties Analysis
The compound is a powder at room temperature . More detailed physical and chemical properties are not available in the retrieved information.Scientific Research Applications
Organic Synthesis and Stereochemistry
- The modification of acyloin reactions involving similar compounds demonstrates the stereochemical considerations critical to synthetic chemistry, highlighting the production of Z and E isomers and their application in synthesizing complex molecules (Cookson & Whitham, 1975).
Click Chemistry for Derivative Synthesis
- The application of click chemistry in the synthesis of unnatural amino acid derivatives showcases the versatility of similar compounds in constructing novel molecular architectures. This approach has been used to produce triazolylalanine analogues, indicating the potential in drug discovery and development (Patil & Luzzio, 2017).
Pheromone Research
- The study on insect sex pheromones, particularly the importance of the Z isomer in attracting species, underscores the significance of geometric isomers in biological systems. This research provides insights into pheromonal specificity and its applications in pest control (Klun et al., 1973).
Anti-inflammatory Applications
- The synthesis and evaluation of derivatives for anti-inflammatory activity highlight the medical application of compounds containing the isoindolin-2-yl moiety. These studies offer a foundation for developing new anti-inflammatory agents, emphasizing the therapeutic potential of similar compounds (Nikalje, Hirani, & Nawle, 2015).
Marine Fungal Compounds
- Research on compounds isolated from marine fungi, like Penicillium sp., illustrates the potential of similar structures in discovering new natural products with unique properties. These findings contribute to the field of natural product chemistry and drug discovery (Wu et al., 2010).
Photoluminescence in Materials Science
- The synthesis of photoluminescent metal-organic polymers utilizing similar structural motifs showcases the application of these compounds in developing new materials with potential uses in optoelectronics and sensing technologies (Chen et al., 2003).
properties
IUPAC Name |
[(Z)-4-(1,3-dioxoisoindol-2-yl)but-2-enyl] acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO4/c1-10(16)19-9-5-4-8-15-13(17)11-6-2-3-7-12(11)14(15)18/h2-7H,8-9H2,1H3/b5-4- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVCOCWGBTWYUMM-PLNGDYQASA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC=CCN1C(=O)C2=CC=CC=C2C1=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC/C=C\CN1C(=O)C2=CC=CC=C2C1=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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